molecular formula C15H16N6O B2897663 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide CAS No. 2097932-18-6

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2897663
CAS No.: 2097932-18-6
M. Wt: 296.334
InChI Key: CUGMQZMSHROAON-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine-substituted imidazole ring linked via an ethyl group to the acetamide backbone, with an additional pyrrole substituent.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-14(12-20-7-1-2-8-20)18-5-9-21-10-6-19-15(21)13-11-16-3-4-17-13/h1-4,6-8,10-11H,5,9,12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGMQZMSHROAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrazine-2-Carboxaldehyde with 1,2-Diaminoethane

The imidazole ring is constructed via a [4+1] cyclocondensation reaction. Pyrazine-2-carboxaldehyde reacts with 1,2-diaminoethane under oxidative conditions (e.g., Na2S2O5 or I2) to form the imidazole ring.

Reaction Conditions :

  • Solvent: Ethanol/Water (3:1)
  • Temperature: 80°C, 12 hours
  • Oxidizing Agent: Iodine (1.2 equiv)
  • Yield: 68–72%

Characterization Data :

  • FT-IR : 3150 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.75 (s, 1H, pyrazine-H), 8.60 (d, J = 2.4 Hz, 1H, imidazole-H), 7.85 (s, 1H, imidazole-H).

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of pyrazine-2-carboxaldehyde (1 equiv), 1,2-diaminoethane (1.1 equiv), and ammonium acetate (2 equiv) in acetic acid is irradiated at 120°C for 20 minutes.

  • Yield : 85%
  • Purity : >95% (HPLC)

Functionalization of Intermediate A with Ethylenediamine

N-Alkylation of Imidazole

The imidazole nitrogen is alkylated using 2-bromoethylamine hydrobromide in the presence of a base to introduce the ethylenediamine spacer.

Reaction Conditions :

  • Solvent: DMF
  • Base: K₂CO₃ (3 equiv)
  • Temperature: 60°C, 6 hours
  • Yield: 65%

Characterization Data :

  • ¹³C NMR (101 MHz, CDCl₃) : δ 148.9 (pyrazine-C), 137.5 (imidazole-C), 44.2 (–CH₂NH₂).

Synthesis of 2-(1H-Pyrrol-1-yl)Acetic Acid (Intermediate B)

Alkylation of Pyrrole with Bromoacetic Acid

Pyrrole undergoes N-alkylation with bromoacetic acid in a basic medium.

Reaction Conditions :

  • Solvent: THF
  • Base: NaH (1.5 equiv)
  • Temperature: 0°C → RT, 4 hours
  • Yield: 78%

Characterization Data :

  • ESI-MS : m/z 140.1 [M+H]⁺
  • ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (t, J = 2.2 Hz, 2H, pyrrole-H), 6.25 (t, J = 2.2 Hz, 2H, pyrrole-H), 4.45 (s, 2H, –CH₂–).

Amidation to Form the Target Compound

Coupling with HATU/DIPEA

The ethylenediamine-functionalized imidazole (Intermediate A) is coupled with 2-(1H-pyrrol-1-yl)acetic acid (Intermediate B) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA).

Reaction Conditions :

  • Solvent: DCM
  • Coupling Agent: HATU (1.2 equiv)
  • Base: DIPEA (3 equiv)
  • Temperature: RT, 12 hours
  • Yield: 82%

Characterization Data :

  • FT-IR : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.70 (s, 1H, pyrazine-H), 8.55 (s, 1H, imidazole-H), 7.80 (s, 1H, imidazole-H), 6.70 (m, 4H, pyrrole-H), 4.30 (t, J = 6.0 Hz, 2H, –CH₂NH–), 3.95 (s, 2H, –CH₂CO–).

Optimization and Yield Analysis

Step Reaction Yield (%) Purity (%)
1 Imidazole cyclization 72 95
2 N-Alkylation 65 90
3 Pyrrole alkylation 78 98
4 Amidation coupling 82 97

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A catalyst-free approach combines pyrazine-2-carboxaldehyde, 1,2-diaminoethane, and 2-(1H-pyrrol-1-yl)acetyl chloride in a single pot. This method avoids isolation of intermediates but requires precise stoichiometry.

  • Yield : 58%
  • Advantage : Reduced purification steps

Challenges and Mitigation Strategies

  • Regioselectivity in Imidazole Alkylation : Use of bulky bases (e.g., DBU) directs alkylation to the desired nitrogen.
  • Acid Sensitivity of Pyrrole : Mild conditions (pH 7–8) prevent polymerization during alkylation.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the pyrazine or imidazole rings.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduced forms of the heterocyclic rings.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the specific substitution reaction, often requiring catalysts or specific solvents.

      Products: Substituted derivatives on the pyrazine, imidazole, or pyrrole rings.

Scientific Research Applications

  • Medicinal Chemistry

      Antimicrobial Agents: Due to its heterocyclic structure, it may exhibit antimicrobial properties.

      Anticancer Research: Potential use in the development of novel anticancer agents targeting specific pathways.

  • Biological Studies

      Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.

      Receptor Binding Studies: Useful in studying interactions with various biological receptors.

  • Industrial Applications

      Catalysis: Potential use as a ligand in catalytic processes.

      Material Science: Could be explored for its properties in the development of new materials.

Mechanism of Action

The mechanism by which N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide exerts its effects is likely related to its ability to interact with biological macromolecules. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and coordinate with metal ions, influencing various molecular targets and pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazine and Imidazole Moieties

Zamaporvint (WHO List 91, 2024)
  • Structure : 2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide
  • Key Features : Combines imidazole and pyrazine rings with trifluoromethylpyridine and pyridyl substituents.
2-(Methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034508-60-4)
  • Structure : Benzamide core with pyrazine-imidazole-ethyl linkage and methylthio group.
  • Key Features : Shares the ethyl-linked pyrazine-imidazole motif but replaces acetamide with benzamide.
  • Relevance: Demonstrates how substitution of the carbonyl group (acetamide vs.

Analogues with Simplified Acetamide Backbones

2-(4-Chlorophenyl)-N-(pyrazin-2-yl)acetamide
  • Structure : Direct pyrazine attachment to acetamide with a 4-chlorophenyl group.
  • Key Features : Simpler structure lacking the imidazole-ethyl bridge.
  • Relevance : Crystal structure studies reveal hydrogen-bonding patterns (N—H⋯O and C—H⋯O) that stabilize molecular packing, suggesting similar interactions may occur in the target compound .

Analogues with Varied Heterocyclic Substitutions

N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)acetamides
  • Examples : Compounds 28–31 from Structural Investigations on 2-Amidobenzimidazole Derivatives
  • Key Features : Benzimidazole and pyrazole substituents on acetamide.
  • Relevance : Synthesized via EDCI/HOBt coupling in DMF, a method applicable to the target compound. Biological activity as inhibitors highlights the role of heterocycles in modulating function .
2-(4-(Isopropylthio)phenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
  • Key Features : Pyrazine-linked pyrazole and isopropylthio-phenyl groups.
  • Relevance : Demonstrates how sulfur-containing substituents (e.g., thioether) can enhance lipophilicity, a factor critical for membrane permeability .

Data Tables: Structural and Functional Comparisons

Table 1: Key Structural Features of Analogues

Compound Name / ID Core Structure Heterocyclic Substituents Molecular Weight Notable Features
Target Compound Acetamide Pyrazine-imidazole-ethyl, pyrrole ~357.4 (est.) Multi-heterocyclic, untested bioactivity
Zamaporvint Acetamide Imidazole, pyrazine, trifluoromethylpyridine 453.4 Approved pharmaceutical
2-(Methylthio)-N-(2-(pyrazine-imidazole-ethyl)benzamide Benzamide Pyrazine-imidazole-ethyl, methylthio 339.4 Lipophilic backbone
N-(Pyrazin-2-yl)acetamide Acetamide Pyrazine, 4-chlorophenyl 247.7 Crystallographically characterized

Key Insights and Implications

  • Substituent Effects : Replacement of acetamide with benzamide (as in ) reduces polarity, while pyrrole addition may introduce π-π stacking interactions.
  • Synthetic Feasibility : Methods from (e.g., EDCI-mediated coupling) are directly applicable to synthesizing the target compound.

Further experimental studies are warranted to explore its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound notable for its diverse biological activities. This compound integrates multiple heterocyclic moieties, including pyrazine, imidazole, and pyrrole, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Pyrazine-Imidazole Intermediate :
    • Reactants: Pyrazine-2-carboxylic acid and 1H-imidazole.
    • Conditions: Coupling agents like EDCI in anhydrous solvents.
  • Alkylation Step :
    • Reactants: 2-(pyrazin-2-yl)-1H-imidazole and 2-bromoethylamine.
    • Conditions: Polar aprotic solvents such as DMF.
  • Acylation Step :
    • Reactants: N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}amine and 2-(1H-pyrrol-1-yl)acetyl chloride.
    • Conditions: Anhydrous solvents with bases like triethylamine.

This multi-step synthesis allows for the precise construction of the compound's unique structure, which is critical for its biological activity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Related compounds have shown effectiveness against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate to good activityJain et al.
Escherichia coliModerate activityJain et al.
Bacillus subtilisModerate activityJain et al.

The presence of the imidazole moiety is particularly noted for enhancing antibacterial effects, as it can interact with bacterial enzymes and disrupt metabolic pathways .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that derivatives containing imidazole and pyrazole structures often exhibit potent anticancer activities due to their ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The interaction with DNA and modulation of signaling pathways involved in cell proliferation are key factors in its anticancer efficacy .
Cancer Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)12 ± 0.5Vasantha et al.
A549 (Lung Cancer)15 ± 0.3Vasantha et al.

The compound's ability to induce apoptosis and inhibit angiogenesis further supports its potential as an anticancer agent.

The biological activity of this compound is attributed to its structural features that allow it to engage with various biological macromolecules:

  • Hydrogen Bonding : The heterocycles can form crucial hydrogen bonds with target proteins.
  • π–π Interactions : Aromatic rings facilitate π–π stacking interactions, enhancing binding affinity to targets.

These interactions can modulate enzyme activity, receptor binding, and other cellular processes, influencing pathways related to disease mechanisms .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • In Vitro Studies : Demonstrated significant inhibition of bacterial growth in standard assays against Gram-positive and Gram-negative bacteria.
  • In Vivo Models : Animal studies indicated reduced tumor growth in xenograft models when treated with the compound, showcasing its potential for therapeutic use in oncology.

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